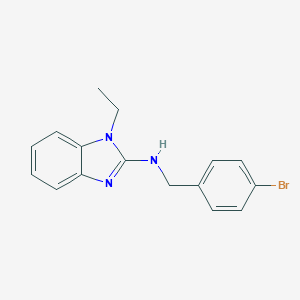
1-(ETHANESULFONYL)-3-(4-METHYLPHENYL)-1H-1,2,4-TRIAZOL-5-AMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(ETHANESULFONYL)-3-(4-METHYLPHENYL)-1H-1,2,4-TRIAZOL-5-AMINE is a compound belonging to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .
準備方法
The synthesis of 1-(ETHANESULFONYL)-3-(4-METHYLPHENYL)-1H-1,2,4-TRIAZOL-5-AMINE typically involves the reaction of p-tolylhydrazine with ethyl chloroformate to form an intermediate, which is then reacted with ethanesulfonyl chloride under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
化学反応の分析
1-(ETHANESULFONYL)-3-(4-METHYLPHENYL)-1H-1,2,4-TRIAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
科学的研究の応用
1-(ETHANESULFONYL)-3-(4-METHYLPHENYL)-1H-1,2,4-TRIAZOL-5-AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
作用機序
The mechanism of action of 1-(ETHANESULFONYL)-3-(4-METHYLPHENYL)-1H-1,2,4-TRIAZOL-5-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in anticancer research, it has been shown to inhibit the STAT3 pathway, which is crucial for cancer cell survival and proliferation . The compound binds to the active site of the enzyme, preventing its activation and subsequent signaling cascade .
類似化合物との比較
1-(ETHANESULFONYL)-3-(4-METHYLPHENYL)-1H-1,2,4-TRIAZOL-5-AMINE can be compared with other triazole derivatives, such as:
1,2,3-Triazole: Known for its stability and use in click chemistry.
1,2,4-Triazole: Similar to the compound but with different substituents, leading to varied biological activities.
3-Nitro-1,2,4-triazole-5-one: Used in energetic materials due to its high energy density. The uniqueness of this compound lies in its specific sulfonyl and p-tolyl substituents, which confer distinct chemical and biological properties.
特性
分子式 |
C11H14N4O2S |
|---|---|
分子量 |
266.32g/mol |
IUPAC名 |
2-ethylsulfonyl-5-(4-methylphenyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C11H14N4O2S/c1-3-18(16,17)15-11(12)13-10(14-15)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H2,12,13,14) |
InChIキー |
FNOXDPQOAVFNOA-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)N1C(=NC(=N1)C2=CC=C(C=C2)C)N |
正規SMILES |
CCS(=O)(=O)N1C(=NC(=N1)C2=CC=C(C=C2)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Mesitylamino)methyl]phenol](/img/structure/B379336.png)
![7-(4-methoxyphenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B379341.png)

![5-(2-Chlorophenyl)-7-(2-furyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B379345.png)

![5-(4-Bromophenyl)-7-(2-furyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B379347.png)
![N,N-dimethyl-N-[4-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenyl]amine](/img/structure/B379351.png)
![3-ethyl-2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-b]pyridin-4-ylamine](/img/structure/B379352.png)
![2-(2-Pyridinyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B379353.png)
![8,9-Diphenyl-2-(2-pyridinyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B379354.png)
![8,9-Diphenyl-2-(2-quinolinyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B379356.png)

![N,N-dimethyl-N-[4-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenyl]amine](/img/structure/B379358.png)
![N-{4-[8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenyl}-N,N-dimethylamine](/img/structure/B379359.png)
